molecular formula C21H18N6O3 B12923527 4-Amino-6-(1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one

4-Amino-6-(1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one

Cat. No.: B12923527
M. Wt: 402.4 g/mol
InChI Key: AXZMFHCSKVDPLV-UHFFFAOYSA-N
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Description

4-Amino-6-(1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one is a complex organic compound with a unique structure that combines multiple heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxyphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-Amino-6-(1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-6-(1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of certain enzymes and modulation of signaling pathways, such as the NF-kB inflammatory pathway . This leads to reduced inflammation and potential neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-Amino-6-(1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one apart is its unique combination of heterocyclic rings, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C21H18N6O3

Molecular Weight

402.4 g/mol

IUPAC Name

4-amino-6-[1-(2-methoxyphenyl)pyrrolo[2,3-b]pyridin-5-yl]-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5-one

InChI

InChI=1S/C21H18N6O3/c1-29-16-5-3-2-4-15(16)27-7-6-13-10-14(11-23-19(13)27)26-8-9-30-20-17(21(26)28)18(22)24-12-25-20/h2-7,10-12H,8-9H2,1H3,(H2,22,24,25)

InChI Key

AXZMFHCSKVDPLV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C=CC3=CC(=CN=C32)N4CCOC5=NC=NC(=C5C4=O)N

Origin of Product

United States

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